Homovanillic acid

Catalog No.
S530059
CAS No.
306-08-1
M.F
C9H10O4
M. Wt
182.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Homovanillic acid

CAS Number

306-08-1

Product Name

Homovanillic acid

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)acetic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

QRMZSPFSDQBLIX-UHFFFAOYSA-N

SMILES

OC(CC1=CC(OC)=C(O)C=C1)=O

Solubility

17 mg/mL

Synonyms

3 Methoxy 4 Hydroxyphenylacetic Acid, 3-Methoxy-4-Hydroxyphenylacetic Acid, 4 Hydroxy 3 Methoxyphenylacetic Acid, 4-Hydroxy-3-Methoxyphenylacetic Acid, Acid, 3-Methoxy-4-Hydroxyphenylacetic, Acid, 4-Hydroxy-3-Methoxyphenylacetic, Acid, Homovanillic, Homovanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)O

Description

The exact mass of the compound Homovanillic acid is 182.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates. It belongs to the ontological category of guaiacols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diagnosis and Follow-Up of Neuroblastoma

Diagnosis of Neuroendocrine Tumors

Fluorometric Substrate for Oxidative Enzymes

Reagent for the Determination of Oxidative Enzymes

Major Catecholamine Metabolite

Alleviation of Depression Symptoms

Homovanillic acid is chemically classified as a monocarboxylic acid with the molecular formula C9H10O4 and a molecular weight of 182.17 g/mol. It is produced through the metabolic pathway involving the deamination of dopamine by monoamine oxidase, leading to the formation of 3,4-dihydroxyphenylacetic acid. This intermediate is subsequently methylated by catechol-O-methyltransferase to yield homovanillic acid . The compound typically appears as a white to beige crystalline powder and has a melting point between 142-145 °C .

HVA itself doesn't have a known direct mechanism of action. Its primary value lies in reflecting dopamine levels in the brain. By measuring HVA, researchers can gain insights into dopamine activity, which is crucial for understanding various neurological disorders [].

Physical and Chemical Properties

  • Formula: C₉H₁₀O₄ []
  • Molecular Weight: 182.17 g/mol []
  • Melting Point: 169-171 °C []
  • Solubility: Soluble in water, ethanol, and methanol []

While HVA is not extensively studied for safety, it's generally considered to have low inherent toxicity []. However, as with any research chemical, proper handling procedures should be followed to avoid potential risks.

, particularly those involving oxidation. For instance, it can undergo hydrogen peroxide-dependent oxidation in the presence of horseradish peroxidase, resulting in a fluorescent dimer. This dimer exhibits excitation and emission maxima at 312 nm and 420 nm, respectively . Additionally, homovanillic acid can react with ferric chloride to form fluorescent complexes, which are useful in quantifying its concentration in biological samples .

As a major metabolite of dopamine, homovanillic acid plays a critical role in neurobiology. Its levels in cerebrospinal fluid and plasma are often measured as biomarkers for various neurological conditions and metabolic stress . Elevated levels of homovanillic acid are associated with neuroblastoma and malignant pheochromocytoma, making it an essential marker for diagnosis in oncology . Furthermore, research indicates that fasting plasma levels of homovanillic acid may vary based on sex and tobacco usage .

Homovanillic acid can be synthesized through several methods:

  • Biological Synthesis: This occurs naturally via the metabolism of dopamine through monoamine oxidase and catechol-O-methyltransferase.
  • Chemical Synthesis: Laboratory synthesis may involve starting materials like vanillin or other derivatives of catecholamines, followed by specific reactions involving methylation and oxidation processes .

Homovanillic acid has multiple applications across various fields:

  • Biomarker: It serves as a biomarker for neuroendocrine tumors and metabolic stress.
  • Fluorimetric Reagent: Utilized in assays to detect oxidative enzymes.
  • Research Tool: Employed in studies investigating dopamine metabolism and related neurological disorders .

Studies have shown that homovanillic acid interacts with several biological systems. Its levels can reflect changes in neuronal activity and stress responses. Research indicates that it may be influenced by factors such as hormonal changes and lifestyle choices (e.g., smoking) which can alter its plasma concentrations .

Homovanillic acid shares structural similarities with various other compounds derived from catecholamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
3,4-Dihydroxyphenylacetic AcidYesPrecursor to homovanillic acid
4-Hydroxy-3-methoxyphenylacetaldehydeYesIntermediate in catecholamine metabolism
Vanillylmandelic AcidYesUsed as a marker for pheochromocytoma
NorepinephrineYesPrecursor to dopamine; involved in stress response

Homovanillic acid is unique due to its specific role as a major metabolite of dopamine, influencing both neurological health and diagnostic processes in clinical settings.

High-Performance Liquid Chromatography Optimization

High-performance liquid chromatography represents the most widely employed analytical technique for homovanillic acid quantification, offering exceptional sensitivity and specificity for clinical biomarker analysis. The optimization of chromatographic parameters requires systematic evaluation of multiple variables to achieve optimal separation efficiency and detection sensitivity [1] [2].

Column Selection and Stationary Phase Considerations

The selection of appropriate stationary phase chemistry constitutes a critical factor in achieving effective separation of homovanillic acid from interfering matrix components. Reversed-phase columns utilizing C18 bonded silica demonstrate superior retention characteristics for homovanillic acid, with optimal performance achieved using 250 mm × 4.6 mm columns packed with 5 μm particles [1]. The extended column length provides enhanced resolution for complex biological matrices, while the moderate particle size maintains acceptable back-pressure levels during routine analysis.

Alternative stationary phase chemistries have demonstrated effectiveness in specialized applications. Octyl silica columns (C8) provide reduced retention times while maintaining adequate separation from potential interferents [2]. For applications requiring enhanced selectivity, pentafluorophenyl columns offer unique retention mechanisms that facilitate separation of structurally similar catecholamine metabolites [3].

Mobile Phase Optimization Strategies

The composition of the mobile phase significantly influences both retention characteristics and detection sensitivity for homovanillic acid analysis. Optimal separation has been achieved using binary mobile phase systems incorporating methanol and aqueous buffer solutions. The most effective mobile phase composition consists of 10% methanol and 90% aqueous citrate buffer containing octanesulfonic acid and ethylenediaminetetraacetic acid at pH 4.8 [1].

The incorporation of ion-pairing agents such as octanesulfonic acid enhances retention of ionizable compounds and improves peak symmetry. The concentration of ion-pairing reagents requires careful optimization, as excessive concentrations can lead to prolonged retention times and potential column contamination [4]. Typical concentrations range from 0.5 to 2.0 millimolar, with 1.0 millimolar providing optimal balance between retention and analysis time.

Buffer pH represents another critical parameter requiring precise control. Homovanillic acid exhibits optimal chromatographic behavior at pH values between 3.0 and 4.8, where the compound exists predominantly in its protonated form [5]. This pH range enhances retention on reversed-phase columns while minimizing potential for peak tailing associated with secondary interactions.

Flow Rate and Temperature Considerations

Optimal flow rates for homovanillic acid analysis typically range from 0.8 to 1.0 milliliters per minute, providing appropriate balance between analysis time and separation efficiency [6]. Higher flow rates can reduce analysis time but may compromise resolution, particularly in complex biological matrices containing multiple catecholamine metabolites.

Column temperature control enhances reproducibility and can improve separation efficiency. Operating temperatures between 30 and 40 degrees Celsius provide optimal performance, with 35 degrees Celsius representing the most commonly employed temperature [7]. Elevated temperatures reduce mobile phase viscosity and can improve mass transfer kinetics, resulting in enhanced peak symmetry and reduced analysis times.

Gas Chromatography-Mass Spectrometry Protocols

Gas chromatography-mass spectrometry provides exceptional sensitivity and specificity for homovanillic acid analysis, particularly when stable isotope dilution techniques are employed. The method requires chemical derivatization to enhance volatility and thermal stability of the analyte [8] [9].

Sample Preparation and Derivatization Procedures

The derivatization of homovanillic acid involves conversion of hydroxyl and carboxyl functional groups to their corresponding trimethylsilyl derivatives. The most effective derivatization protocol employs bis-(trimethylsilyl)trifluoroacetamide containing 1% trimethylchlorosilane as catalyst [8]. This reagent system provides complete derivatization under mild conditions, minimizing potential for thermal decomposition.

The derivatization reaction proceeds optimally at 60 degrees Celsius for 30 minutes, with anhydrous pyridine serving as both solvent and base catalyst [9]. The reaction mixture should be maintained under anhydrous conditions to prevent hydrolysis of the derivatizing reagent and ensure complete conversion of the analyte.

Prior to derivatization, biological samples require extraction and purification to remove interfering matrix components. Liquid-liquid extraction using ethyl acetate at pH 2.0 effectively isolates homovanillic acid from aqueous samples [8]. The extraction efficiency can be enhanced through the addition of sodium chloride to increase ionic strength and promote phase separation.

Chromatographic Separation Parameters

Gas chromatographic separation of derivatized homovanillic acid requires the use of capillary columns with appropriate stationary phase selectivity. DB-Wax columns (60 meters × 0.25 millimeters internal diameter) packed with 0.5 micrometer film thickness provide optimal separation characteristics [10]. The polar stationary phase facilitates separation of derivatized catecholamine metabolites while maintaining acceptable analysis times.

The temperature programming protocol significantly influences separation efficiency and analysis time. The optimal temperature program initiates at 40 degrees Celsius for 3 minutes, followed by heating at 10 degrees Celsius per minute to 90 degrees Celsius, then 2 degrees Celsius per minute to a final temperature of 230 degrees Celsius [10]. This graduated heating profile ensures adequate separation while minimizing total analysis time.

Carrier gas selection and flow rate optimization contribute to overall analytical performance. Helium carrier gas at constant flow rate of 1.0 milliliters per minute provides optimal efficiency and reproducibility [8]. The use of electronic pressure control systems ensures consistent flow rates throughout the temperature program, enhancing quantitative precision.

Mass Spectrometric Detection and Quantification

Electron impact ionization at 70 electron volts provides reproducible fragmentation patterns for derivatized homovanillic acid. The molecular ion typically exhibits low abundance, with base peak fragments at mass-to-charge ratios of 182 and 209 representing the most abundant ions for quantitative analysis [11].

Selected ion monitoring enhances sensitivity and selectivity compared to full-scan acquisition modes. The monitoring of specific fragment ions eliminates potential interferences from co-eluting compounds and reduces chemical noise [8]. The use of stable isotope-labeled internal standards compensates for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

Detection limits of 0.8 to 4.0 picograms on-column have been achieved using optimized gas chromatography-mass spectrometry protocols [8]. This sensitivity enables quantification of homovanillic acid in small volume biological samples, making the technique particularly suitable for pediatric applications where sample volume limitations are common.

Electrochemical Detection Systems

Amperometric Sensor Development

Amperometric detection represents a highly sensitive and selective approach for homovanillic acid quantification, based on the electrochemical oxidation of the phenolic hydroxyl group. The technique offers exceptional sensitivity with detection limits in the nanomolar range, making it particularly suitable for biological matrix analysis [12] [13].

Electrode Materials and Surface Modifications

Glassy carbon electrodes demonstrate optimal performance for homovanillic acid detection due to their wide potential window, chemical inertness, and reproducible surface characteristics [12]. The electrode surface can be modified with various nanomaterials to enhance sensitivity and selectivity. Multi-walled carbon nanotubes decorated with platinum nanoparticles provide enhanced electrocatalytic activity and increased surface area, resulting in improved detection limits [14].

Surface modification with conducting polymers offers another approach for enhancing electrode performance. Poly(neutral red) modified glassy carbon electrodes demonstrate enhanced selectivity for homovanillic acid while minimizing interference from ascorbic acid and uric acid [15]. The polymer film acts as a selective barrier, permitting passage of the target analyte while excluding common interferents.

The preparation of electrode surfaces requires careful attention to cleaning and conditioning procedures. Mechanical polishing with alumina suspensions followed by sonication in distilled water ensures reproducible surface conditions [12]. Electrochemical pretreatment involving cyclic voltammetry in supporting electrolyte activates the electrode surface and enhances response stability.

Potential Optimization and Electrochemical Conditions

Spectrophotometric Assays

Spectrophotometric methods for homovanillic acid determination offer simplicity and cost-effectiveness for routine clinical analysis, though generally providing lower sensitivity compared to chromatographic or electrochemical approaches [21] [22].

Colorimetric Detection Principles

The spectrophotometric determination of homovanillic acid typically relies on oxidative coupling reactions that generate chromophoric products with characteristic absorption spectra. The most widely employed approach involves oxidation with ferricyanide reagent under alkaline conditions, producing a fluorescent derivative that can be detected at 420 nanometers following excitation at 320 nanometers [21].

Alternative colorimetric approaches utilize enzymatic oxidation reactions. Horseradish peroxidase in the presence of hydrogen peroxide catalyzes the oxidation of homovanillic acid to form dimeric products with enhanced absorbance characteristics [23]. This approach offers improved selectivity compared to chemical oxidation methods but requires careful control of enzyme activity and reaction conditions.

The pH dependence of colorimetric reactions requires precise control to ensure reproducible results. Optimal color development for ferricyanide-based methods occurs at pH 8.5 to 9.0, achieved through the use of carbonate-bicarbonate buffer systems [22]. Deviation from optimal pH conditions results in reduced color intensity and compromised analytical performance.

Fluorimetric Enhancement Techniques

Fluorimetric detection provides enhanced sensitivity compared to direct spectrophotometric approaches, with detection limits improving by one to two orders of magnitude [24]. The natural fluorescence of homovanillic acid derivatives enables sensitive detection without the need for additional labeling reagents.

Post-column derivatization with ferricyanide reagent converts homovanillic acid to a highly fluorescent product, enabling detection at sub-microgram per liter concentrations [21]. The derivatization reaction requires careful optimization of reagent concentrations and reaction time to ensure complete conversion while minimizing background fluorescence.

Matrix-assisted laser desorption/ionization-mass spectrometry provides an alternative approach for enhanced sensitivity in spectrophotometric assays. The incorporation of appropriate matrix compounds enables ionization of homovanillic acid derivatives, facilitating detection at attomolar levels [17].

Method Validation and Quality Control

Spectrophotometric methods require comprehensive validation to establish analytical performance characteristics. Linearity studies should encompass the expected concentration range for clinical samples, typically 1 to 50 milligrams per liter for urinary homovanillic acid [22].

Precision studies must address both within-run and between-run variability, with acceptable coefficients of variation typically below 10% for clinical applications [22]. The use of quality control materials at multiple concentration levels enables ongoing assessment of analytical performance and detection of systematic errors.

Interference studies should evaluate the impact of common urinary constituents on analytical performance. Creatinine, urea, and various pharmaceutical compounds can potentially interfere with spectrophotometric determination, requiring evaluation and potential method modification [22].

Validation Parameters for Clinical Biomarker Analysis

The validation of analytical methods for homovanillic acid quantification in clinical applications requires comprehensive evaluation of multiple performance parameters to ensure analytical reliability and clinical utility [25] [26].

Linearity and Calibration Range

Linear response relationships must be established across the expected concentration range for clinical samples. For urinary homovanillic acid analysis, calibration ranges typically encompass 4.61 to 830 micromolar, covering both normal physiological levels and elevated concentrations associated with neuroblastoma [25].

Correlation coefficients greater than 0.999 are generally required for clinical applications, demonstrating adequate linearity across the analytical range [27]. The use of weighted regression models may be necessary to account for heteroscedastic variance at different concentration levels, particularly for wide dynamic range assays.

Calibration stability requires evaluation over extended time periods to ensure continued analytical performance. Daily calibration verification using quality control standards enables detection of calibration drift and ensures maintained accuracy throughout the analytical batch [26].

Precision and Accuracy Assessment

Intra-day precision studies evaluate short-term analytical variability through replicate analysis of quality control samples within a single analytical run. Acceptable coefficients of variation typically range from 1.8 to 5.0% for liquid chromatography-tandem mass spectrometry methods [27].

Inter-day precision encompasses longer-term variability over multiple days or analytical batches. This parameter addresses factors such as instrument drift, reagent lot variations, and analyst-to-analyst differences, with acceptable coefficients of variation generally below 7.0% [25].

Accuracy assessment involves comparison of measured concentrations with known reference values. Bias calculations should demonstrate agreement within ±15% of theoretical concentrations across the analytical range [26]. The use of certified reference materials or proficiency testing samples provides external validation of analytical accuracy.

Recovery and Matrix Effect Evaluation

Extraction recovery studies evaluate the efficiency of sample preparation procedures through comparison of analyte responses in processed samples versus neat solutions. Recovery values between 85 and 110% are generally considered acceptable for bioanalytical methods [26].

Matrix effects assessment addresses potential signal suppression or enhancement caused by sample matrix components. Ion suppression studies using post-column infusion techniques can identify problematic matrix regions and guide method optimization [27].

The use of stable isotope-labeled internal standards provides effective compensation for both extraction losses and matrix effects, enhancing analytical accuracy and precision [25]. Internal standard selection should consider structural similarity to the analyte and availability of appropriate isotopic labels.

Stability and Storage Considerations

Sample stability studies must address storage conditions relevant to clinical practice, including refrigerated storage, frozen storage, and ambient temperature exposure. Homovanillic acid demonstrates stability for up to 28 days under refrigerated conditions and 180 days when frozen [28].

Processed sample stability enables assessment of autosampler storage conditions and facilitates batch processing strategies. Extracted samples typically maintain stability for 24 to 48 hours at 4 degrees Celsius, enabling overnight autosampler operation [26].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

White solid; [Merck Index] White to pale brown crystalline powder; [Alfa Aesar MSDS]
Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

182.05790880 g/mol

Monoisotopic Mass

182.05790880 g/mol

Heavy Atom Count

13

LogP

0.33 (LogP)
0.33

Appearance

Solid powder

Melting Point

138 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

X77S6GMS36

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000823 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

306-08-1

Wikipedia

Homovanillic_acid
Radicicol

General Manufacturing Information

Benzeneacetic acid, 4-hydroxy-3-methoxy-: ACTIVE

Dates

Last modified: 08-15-2023

Cerebrospinal fluid monoamine metabolite concentrations in suicide attempt: A meta-analysis

Rishi Sharma, Sai Krishna Tikka, Arun Kumar Yadav, Ashish Ramesh Bhute, Puneet Dhamija, Binaya Kumar Bastia
PMID: 34090249   DOI: 10.1016/j.ajp.2021.102711

Abstract

The purpose of this meta-analysis was to critically examine the data from individual studies on CSF neurotransmitter metabolites to see whether there were consistencies in the results of the comparison of suicide attempters and psychiatric controls and of the comparison of attempted suicides using violent versus nonviolent methods.
Systematic literature search across different electronic databases using PubMed/Google Scholar/EMBASE/Cochrane library was conducted for studies that reported concentration of CSF-neurotransmitter metabolites: 5-hydroxyindoleacetic acid (5-HIAA), homovanillic acid (HVA) and 3-methoxy-4-hydroxy phenylglycol (MHPG) in suicide attempters, from January'1981 to November'2020. Standardized mean differences (SMDs) and corresponding 95 % confidence interval (CIs) were deduced for outcome measures. I
statistics were used to assess heterogeneity within studies. Data were analyzed using STATA software.
A total of 36 studies (N = 1987 attempted suicide and N = 1235 psychiatry control) were included for the meta-analysis. We found CSF levels of all the 3 metabolites i.e. 5-HIAA (SMD= -0.43; 95 %CI: -0.61, -0.24), HVA (SMD= -0.16; 95 %CI: -0.33, -0.00) and MHPG (SMD= -0.33; 95 %CI: -0.71, -0.05) were lower in suicide attempters. While the findings were consistent for 5-HIAA, they were inconsistent for the HVA and MHPG. CSF levels of 5-HIAA (SMD= -0.66; 95 %; CI: -1.01, -0.31), HVA (SMD= -0.14; 95 %CI: -0.45, 0.16) and MHPG (SMD= -0.12; 95 %CI: -0.56, 0.31) were significantly lower in violent suicide attempters than non-violent attempters. No significant publication bias found in any study.
We found a significant association between lower levels of CSF 5-HIAA in suicide attempters, particularly the violent ones, compared to psychiatric controls, whereas findings from CSF HVA and MHPG were inconsistent.


Teaching Video NeuroImage: Improvement in Motor Development After Start of Levodopa in Tyrosine Hydroxylase Deficiency

Etienne Janssen, Mayke Oosterloo, Estela Rubio-Gozalbo, Koen van Gassen, Joost Nicolai
PMID: 33627497   DOI: 10.1212/WNL.0000000000011757

Abstract




Longitudinal Analysis of Multiple Neurotransmitter Metabolites in Cerebrospinal Fluid in Early Parkinson's Disease

Thomas Kremer, Kirsten I Taylor, Juliane Siebourg-Polster, Thomas Gerken, Andreas Staempfli, Christian Czech, Juergen Dukart, Douglas Galasko, Tatiana Foroud, Lana M Chahine, Christopher S Coffey, Tanya Simuni, Daniel Weintraub, John Seibyl, Kathleen L Poston, Arthur W Toga, Caroline M Tanner, Kenneth Marek, Samantha J Hutten, Sebastian Dziadek, Claudia Trenkwalder, Gennaro Pagano, Brit Mollenhauer
PMID: 33942926   DOI: 10.1002/mds.28608

Abstract

Cerebrospinal fluid (CSF) levels of monoamine metabolites may represent biomarkers of Parkinson's disease (PD).
The aim of this study was quantification of multiple metabolites in CSF from PD versus healthy control subjects (HCs), including longitudinal analysis.
Absolute levels of multiple monoamine metabolites in CSF were quantified by liquid chromatography coupled with tandem mass spectrometry from 161 individuals with early PD and 115 HCs from the Parkinson's Progression Marker Initiative and de novo PD (DeNoPA) studies.
Baseline levels of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) were lower in individuals with PD compared with HCs. HVA levels correlated with Movement Disorder Society Unified Parkinson's Disease Rating Scale total scores (P < 0.01). Both HVA/dopamine and DOPAC/dopamine levels correlated with caudate nucleus and raw DOPAC with putamen dopamine transporter single-photon emission computed tomography uptake ratios (P < 0.01). No metabolite changed over 2 years in drug-naive individuals, but some changed on starting levodopa treatment.
HVA and DOPAC CSF levels mirrored nigrostriatal pathway damage, confirming the central role of dopaminergic degeneration in early PD. © 2021 The Authors. Movement Disorders published by Wiley Periodicals LLC on behalf of International Parkinson and Movement Disorder Society.


Cerebrospinal fluid levels of monoamines among suicide attempters: A systematic review and random-effects meta-analysis

Nicolas Hoertel, Hélène Cipel, Carlos Blanco, Maria A Oquendo, Pierre Ellul, Edourd Leaune, Frédéric Limosin, Hugo Peyre, Jean-François Costemale-Lacoste
PMID: 33618064   DOI: 10.1016/j.jpsychires.2021.01.045

Abstract

It remains unclear whether the dopaminergic and noradrenergic systems may be implied in suicide attempt risk. In addition, although the serotonergic system has been extensively studied, no formal meta-analysis has been performed to examine its association with suicide attempt.
Using PRISMA methodology, we performed a systematic literature review and random-effects meta-analyses of the differences in cerebrospinal fluid (CSF) levels of 5-HIAA, HVA and MHPG between suicide attempters and individuals who never attempted suicide.
We identified 30 studies including 937 suicide attempters and 1128 non-attempters; 29 of them measured CSF levels of 5-HIAA, 22 measured CSF levels of HVA and 14 measured CSF levels of MHPG. CSF levels of 5-HIAA and HVA were significantly lower in suicide attempters than in non-attempters [SMD = -0.43 (95% CI: -0.71 to -0.15; p < 0.01) and SMD = -0.45 (95% CI: -0.72 to -0.19; p < 0.01), respectively]. We did not find a significant association between CSF MHPG levels and suicide attempt.
Our analyses relied on a limited number of studies of good quality and most studies included small sample sizes.
Both serotonin and dopamine systems may play a role in suicide attempt risk. Our findings suggest that a silo approach to biomarkers should be phased out in favor of the study of multiple systems in parallel and in the same populations to progress in the identification of the biological components independently associated with suicide risk, with the goal of identifying new treatment targets and improving suicide risk prediction.


Metabolomic analysis on blood of transgenic mice overexpressing PGC-1α in skeletal muscle

Takumi Sugimoto, Ran Uchitomi, Yukino Hatazawa, Shinji Miura, Yasutomi Kamei
PMID: 33590008   DOI: 10.1093/bbb/zbaa059

Abstract

PGC-1α expression increases in skeletal muscles during exercise and regulates the transcription of many target genes. In this study, we conducted a metabolomic analysis on the blood of transgenic mice overexpressing PGC-1α in its skeletal muscle (PGC-1α-Tg mice) using CE-TOFMS. The blood level of homovanillic acid (dopamine metabolite) and the gene expression of dopamine metabolic enzyme in the skeletal muscle of PGC-1α-Tg mice were high. The blood level of 5-methoxyindoleacetic acid was also high in PGC-1α-Tg mice. The blood levels of branched-chain α-keto acids and β-alanine were low in PGC-1α-Tg mice. These metabolites in the skeletal muscle were present in low concentration. The changes in these metabolites may reflect the skeletal muscle condition with increasing PGC-1α, such as exercise.


Towards using high-performance liquid chromatography at home

Jan Lankelma, Dirck J van Iperen, Paul J van der Sluis
PMID: 33556779   DOI: 10.1016/j.chroma.2021.461925

Abstract

In order to make high-performance liquid chromatography (HPLC) more widely available at home and in small-scale settings, we have simplified two of its most costly modules, namely the pump and the detector. This should make the setup affordable for home or small laboratory use. A manual HPLC pump was constructed so as to fit into a caulk gun from a local hardware store enabling the generation of 100-150 bar of pressure. In order to limit the pressure drop during the running of a chromatogram, a pulse dampener was developed. We further modified the electrochemical detection (ECD) system so as to use a cheap boron-doped diamond electrode with an overlay of thin filter paper, causing an eluent flow over the electrode by wicking and gravity. Both the pump and the detector are at least ten times cheaper than conventional HPLC modules. Using a home-packed Jupiter
Proteo reversed phase capillary column we show how this low-cost HPLC system generates well resolving chromatograms after direct injection of fresh urine. The ECD did not lose its sensitivity during regular use over more than half a year. For homovanillic acid (HVA), which is of medical interest, we measured a linear dynamic range of two orders of magnitude, a detection limit of HVA in the injected sample of 3 μM and a coefficient of variation <10%. The contribution to peak broadening by the detector was much smaller than the contributions by the injector and by the column. After consumption of table olives containing hydroxytyrosol (HT), its metabolite HVA in the corresponding urine could be measured quantitatively. An approach to quantify HT in table olives is presented, as well. This method provides a new tool for investigating physiology of oneself or of dear ones at home.


Reduction of dopamine and glycogen synthase kinase-3 signaling in rat striatum after continuous administration of haloperidol

Makoto Kimura, Yasunori Oda, Hiroshi Kimura, Masahito Nangaku, Yuki Hirose, Tomihisa Niitsu, Nobuhisa Kanahara, Yukihiko Shirayama, Kenji Hashimoto, Masaomi Iyo
PMID: 33485878   DOI: 10.1016/j.pbb.2021.173114

Abstract

Some individuals with schizophrenia present with a dopamine supersensitivity state (DSS) induced by a long-term administration of excessive antipsychotics; this is recognized as dopamine supersensitivity psychosis (DSP). The mechanisms underlying DSP are not established. Here, we investigated dopamine signaling in DSS rats.
Haloperidol (HAL; 0.75 mg/kg/day for 14 days) or vehicle was administered to rats via an osmotic mini-pump. We then screened DSS rats from HAL-treated rats by a voluntary locomotion test. The striatal levels of dopamine (DA) and its metabolites 3,4-hydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) were determined, as were the levels of protein kinase v-akt murine thymoma viral oncogene homolog (AKT), glycogen synthase kinase-3 (GSK-3), and phosphorylated GSK-3 in the striatal regions.
In the DSS rats, the DA, DOPAC, and HVA levels were significantly decreased. In a western blot analysis, the DSS rats exhibited a significant decrease in GSK-3α/β and an increase in the pGSK-3β/GSK-3β ratio, whereas AKT was not changed.
Our results indicated that the DSS rats had hypofunction of the basal dopamine release and AKT/GSK-3 signaling even at 7 days after the antipsychotic was discontinued. Protracted reductions in pre- and post-dopamine D2 receptor signaling might cause prolonged DSS.


Membrane bound catechol-O-methytransferase is the dominant isoform for dopamine metabolism in PC12 cells and rat brain

Yupin Su, Michael DePasquale, Gangling Liao, Ingrid Buchler, Gongliang Zhang, Spencer Byers, Gregory V Carr, James Barrow, Huijun Wei
PMID: 33503461   DOI: 10.1016/j.ejphar.2021.173909

Abstract

Impaired dopamine activity in the dorsolateral prefrontal cortex (DLPFC) is thought to contribute to cognitive deficits in diseases such as schizophrenia, attention deficit hyperactivity disorder (ADHD) and traumatic brain injury. Catechol-O-methyltransfease (COMT) metabolizes dopamine and is an important regulator of dopamine signaling in the DLPFC. In mammalian species, two isoforms of COMT protein, membrane-bound COMT (MB-COMT) and soluble COMT (S-COMT), are encoded by one COMT gene and expressed widely. While S-COMT is thought to play a dominant role in the peripheral tissues, MB-COMT is suggested to have a greater role in dopamine metabolism in the brain. However, whether a selective inhibitor for MB-COMT may effectively block dopamine metabolism remains unknown. We generated a knockout of MB-COMT in PC12 cells using CRISPR-cas9 technology to evaluate the effect of both MB and S-COMT on dopamine metabolism. Deletion of MB-COMT in PC12 cells significantly decreased homovanillic acid (HVA), completely depleted 3-methyoxytyramine (3-MT), and significantly increased 3,4-dihydroxyphenylacetic acid (DOPAC) levels. Comparison of the effect of a MB-COMT selective inhibitor LI-1141 on dopamine metabolism in wild type and MB-COMT knockout PC12 cells allowed us to confirm the selectivity of LI-1141 with respect to MB-COMT in cells. Under conditions in which LI-1141 was shown to inhibit only MB-COMT but not S-COMT, it effectively changed dopamine metabolites similar to the effect induced by tolcapone, a non-selective COMT inhibitor, suggesting that selective inhibition of MB-COMT will be effective in blocking dopamine metabolism, providing an attractive therapeutic approach in improving cognition for patients.


Saffron Extract-Induced Improvement of Depressive-Like Behavior in Mice Is Associated with Modulation of Monoaminergic Neurotransmission

Camille Monchaux De Oliveira, Line Pourtau, Sylvie Vancassel, Camille Pouchieu, Lucile Capuron, David Gaudout, Nathalie Castanon
PMID: 33799507   DOI: 10.3390/nu13030904

Abstract

Depressive disorders represent a major public health concern and display a continuously rising prevalence. Importantly, a large proportion of patients develops aversive side effects and/or does not respond properly to conventional antidepressants. These issues highlight the need to identify further therapeutic strategies, including nutritional approaches using natural plant extracts with known beneficial impacts on health. In that context, growing evidence suggests that saffron could be a particularly promising candidate. This preclinical study aimed therefore to test its antidepressant-like properties in mice and to decipher the underlying mechanisms by focusing on monoaminergic neurotransmission, due to its strong implication in mood disorders. For this purpose, the behavioral and neurobiochemical impact of a saffron extract, Safr'Inside™ (6.5 mg/kg
) was measured in naïve mice. Saffron extract reduced depressive-like behavior in the forced swim test. This behavioral improvement was associated with neurobiological modifications, particularly changes in serotonergic and dopaminergic neurotransmission, suggesting that Safr'Inside™ may share common targets with conventional pharmacological antidepressants. This study provides useful information on the therapeutic relevance of nutritional interventions with saffron extracts to improve management of mood disorders.


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